molecular formula C12H16BrNO B2773910 2-bromo-N-methyl-N-(4-methylphenyl)butanamide CAS No. 1340485-90-6

2-bromo-N-methyl-N-(4-methylphenyl)butanamide

Cat. No. B2773910
CAS RN: 1340485-90-6
M. Wt: 270.17
InChI Key: CZMCSIKFZUJVSM-UHFFFAOYSA-N
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Description

2-bromo-N-methyl-N-(4-methylphenyl)butanamide is a chemical compound with the CAS Number: 1340485-90-6 . It has a molecular weight of 270.17 . The IUPAC name for this compound is 2-bromo-N-methyl-N-(4-methylphenyl)butanamide . The InChI code for this compound is 1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 .


Molecular Structure Analysis

The molecular structure of 2-bromo-N-methyl-N-(4-methylphenyl)butanamide can be represented by the InChI code 1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3 . This indicates that the compound consists of 12 carbon atoms, 16 hydrogen atoms, 1 bromine atom, 1 nitrogen atom, and 1 oxygen atom.

Scientific Research Applications

Chemical Behavior and Kinetics

A study explored the chemical behavior and kinetics of substituted 4-chloro-N-phenylbutanamides, leading to insights into the formation and decomposition of substituted 1-phenylpyrrolidin-2-ones. This research highlights the process of ring closure and subsequent hydrolysis to substitution derivatives, providing valuable data on kinetic measurements and reaction mechanisms, applicable to the broader class of compounds including 2-bromo-N-methyl-N-(4-methylphenyl)butanamide (Sedlák et al., 2002).

Xanthine Oxidase Inhibitory Properties

Another study focused on the xanthine oxidase (XO) inhibitory properties of noncyclic N-(α-bromoacyl)-α-amino esters. Despite the lack of significant inhibitory effect against XO in vitro, the study offers a comprehensive understanding of the molecular structure's impact on biological activity, contributing to the design of future pharmaceuticals and research on enzyme inhibition (Smelcerovic et al., 2016).

Spectroscopic and Structural Analysis

Research on the vibrational spectral study of analogues to 2-bromo-N-methyl-N-(4-methylphenyl)butanamide, such as 2-bromo-2-methyl-N-(4-nitrophenyl)-propanamide, offers insights into molecular properties, vibrational mode couplings, and the structural interpretation of these compounds. This study enhances the understanding of molecular isomerization and interactions, facilitating the development of new materials and drugs (Viana et al., 2016).

Synthesis and Applications in Material Science

The synthesis of 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide showcases its potential as a fluorescent ATRP initiator in polymerizations, indicating applications in material science for the development of new polymeric materials. This research bridges the gap between organic synthesis and polymer science, paving the way for novel materials with specific properties (Kulai & Mallet-Ladeira, 2016).

properties

IUPAC Name

2-bromo-N-methyl-N-(4-methylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO/c1-4-11(13)12(15)14(3)10-7-5-9(2)6-8-10/h5-8,11H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZMCSIKFZUJVSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)N(C)C1=CC=C(C=C1)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-methyl-N-(4-methylphenyl)butanamide

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